molecular formula C18H23NO3 B3819836 Cyclopentyl 2-(piperidine-1-carbonyl)benzoate

Cyclopentyl 2-(piperidine-1-carbonyl)benzoate

Cat. No.: B3819836
M. Wt: 301.4 g/mol
InChI Key: RWKIIQJPDSMLNB-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(piperidine-1-carbonyl)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a cyclopentyl group attached to a benzoate moiety via a piperidine-1-carbonyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 2-(piperidine-1-carbonyl)benzoate typically involves the esterification of benzoic acid derivatives with cyclopentanol in the presence of a piperidine-1-carbonyl group. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-(piperidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Cyclopentyl 2-(piperidine-1-carbonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • Cyclopentyl 2-(pyrrolidine-1-carbonyl)benzoate
  • Cyclopentyl 2-(morpholine-1-carbonyl)benzoate
  • Cyclopentyl 2-(piperazine-1-carbonyl)benzoate

Comparison: Cyclopentyl 2-(piperidine-1-carbonyl)benzoate is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

cyclopentyl 2-(piperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(19-12-6-1-7-13-19)15-10-4-5-11-16(15)18(21)22-14-8-2-3-9-14/h4-5,10-11,14H,1-3,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKIIQJPDSMLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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